3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride
Description
X-ray Crystallographic Analysis of the Hydrochloride Salt
X-ray crystallography remains the gold standard for resolving the three-dimensional molecular architecture of 3-amino-3-(4-bromophenyl)propan-1-ol hydrochloride. Single-crystal studies reveal a triclinic crystal system (space group P2₁) with unit cell parameters a = 8.785 Å, b = 11.613 Å, and c = 9.713 Å, and angles α = 90.00°, β = 95.04°, γ = 90.00°. The hydrochloride salt forms a stable ionic lattice through electrostatic interactions between the protonated amino group and chloride ions, while hydrogen bonds between the hydroxyl group and chloride further stabilize the structure.
The bromophenyl group adopts a planar configuration orthogonal to the propanol backbone, with torsional angles of 87.2° between the aromatic ring and the central carbon chain. Key bond lengths include:
Table 1: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal system | Triclinic |
| Space group | P2₁ |
| Unit cell volume | 987.1 ų |
| Z-value | 2 |
| R-factor | 0.0556 |
| Resolution | 0.84 Å |
Conformational Analysis Through Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level identify two low-energy conformers differing by 8.7 kJ/mol in Gibbs free energy. The global minimum conformation features:
- Antiperiplanar alignment of the hydroxyl and amino groups (torsion angle: 178.3°)
- Gauche orientation between the bromophenyl group and the propanol chain (torsion angle: 62.4°)
Molecular dynamics simulations in explicit water solvent demonstrate rapid interconversion between conformers (τ₁/₂ = 12.7 ps), with the hydroxyl group acting as a hydrogen bond donor to surrounding water molecules. The bromine atom's electronegativity induces partial positive charge (+0.32 e) on the adjacent aromatic carbon, influencing molecular polarity (calculated dipole moment: 4.89 D).
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Fingerprinting
¹H NMR (500 MHz, DMSO-d₆) exhibits characteristic splitting patterns:
- Aromatic protons: Doublet at δ 7.53 ppm (J = 8.5 Hz, 2H) and δ 7.27 ppm (J = 8.5 Hz, 2H)
- Hydroxyl proton: Broad singlet at δ 5.12 ppm (exchangeable with D₂O)
- Methylene groups: Multiplet at δ 3.45–3.62 ppm (C–CH₂–OH) and δ 2.81–2.94 ppm (N–CH₂–C)
¹³C NMR (125 MHz, DMSO-d₆) assignments:
- Quaternary carbons: CBr at δ 131.8 ppm, C–N at δ 54.3 ppm
- Chiral center: δ 69.8 ppm (C3)
- Hydroxyl-bearing carbon: δ 71.1 ppm (C1)
Table 2: Key NMR Chemical Shifts
| Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
|---|---|---|
| Aromatic C–H | 7.27–7.53 | 120.4–131.8 |
| N–CH₂–C | 2.81–2.94 | 52.6 |
| C–CH₂–OH | 3.45–3.62 | 63.1 |
| Chiral center (C3) | – | 69.8 |
Mass Spectrometric Fragmentation Patterns
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) shows a molecular ion cluster at m/z 264.9869 [M+H]⁺ (calc. 264.98690), with isotopic patterns matching the bromine natural abundance (¹⁰⁹Br: 50.69%, ⁸¹Br: 49.31%). Major fragmentation pathways include:
- Cleavage of the C–Br bond: m/z 185.1054 [M+H–Br]⁺
- Loss of water: m/z 246.9398 [M+H–H₂O]⁺
- Retro-aldol fragmentation: m/z 121.0391 (C₆H₅Br⁺)
Table 3: Characteristic Mass Fragments
| m/z Observed | Fragment Composition | Error (ppm) |
|---|---|---|
| 264.9869 | C₉H₁³BrClNO⁺ | 1.2 |
| 185.1054 | C₉H₁³ClNO⁺ | 2.8 |
| 121.0391 | C₆H₅Br⁺ | 3.1 |
Properties
IUPAC Name |
3-amino-3-(4-bromophenyl)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;/h1-4,9,12H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWNOQXZLDMMKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material and Hydroxyl Protection
The synthesis often begins with 3-(4-bromophenyl)-1-propanol, where the free hydroxyl group is protected to avoid interference in nucleophilic substitution or lithiation steps. For example, protection with tert-butyldiphenylsilyl chloride (TBDPSCl) yields a silyl ether intermediate with high yield (~93.6%) and stability under reaction conditions.
| Step | Reagent/Condition | Purpose | Yield (%) |
|---|---|---|---|
| Hydroxyl protection | TBDPSCl, base (e.g., imidazole) | Protect -OH group | 93.6 |
Formation of Key Intermediates via Lithiation and Nucleophilic Substitution
The protected intermediate undergoes lithiation using n-butyllithium (n-BuLi), enabling substitution reactions to introduce functional groups such as benzophenone moieties or amine precursors. This step is critical for incorporating photoreactive or amino functionalities and is reported with yields around 68.8% for benzophenone intermediates.
| Step | Reagent/Condition | Purpose | Yield (%) |
|---|---|---|---|
| Lithiation & substitution | n-BuLi, protected intermediate | Introduce benzophenone or amino precursor | 68.8 |
Amination via Mannich Reaction or Reductive Amination
A common approach to introduce the amino group at the β-position involves the Mannich reaction or reductive amination:
Mannich Reaction : Reaction of 3-bromophenylacetone with formaldehyde and ammonium chloride in refluxing ethanol produces the amino alcohol scaffold. The steric hindrance from the 4-bromo substituent requires optimization of reaction time (6–12 hours) and solvent choice (polar aprotic solvents like DMF) to maximize yield and purity.
Reductive Amination : Reduction of nitrostyrene intermediates with sodium borohydride (NaBH4) in methanol converts nitro groups to amines, followed by hydrolysis and acidification to obtain the hydrochloride salt.
Hydrolysis and Salt Formation
After amination, hydrolysis steps remove protecting groups or convert intermediates to the free amino alcohol, which is then treated with hydrochloric acid to form the hydrochloride salt. This step enhances solubility and stability for pharmaceutical applications.
| Step | Reagent/Condition | Purpose | Yield (%) / Notes |
|---|---|---|---|
| Hydrolysis & acidification | HCl, aqueous media | Formation of hydrochloride salt | Enhances solubility |
Industrial and Large-Scale Considerations
Industrial synthesis employs continuous flow reactors and automated systems to maintain consistent quality and improve yield efficiency. Reaction parameters such as temperature, pressure, and reagent stoichiometry are optimized to scale the process while minimizing impurities.
Analytical and Quality Control Techniques
To ensure product purity and stereochemical integrity, the following analytical techniques are critical:
- Chiral High-Performance Liquid Chromatography (HPLC) : Used to determine enantiomeric excess and confirm stereochemical purity, often employing chiral columns like Chiralpak® with hexane/isopropanol mobile phases.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm chemical structure and functional group transformations.
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and composition.
- X-ray Crystallography : Used when single crystals are available to determine absolute configuration.
Summary Table of Preparation Methods
| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Yield / Notes |
|---|---|---|---|---|
| 1 | Hydroxyl Protection | 3-(4-bromophenyl)-1-propanol | TBDPSCl, base (imidazole) | ~93.6% yield |
| 2 | Lithiation & Substitution | Protected intermediate | n-BuLi, nucleophile | ~68.8% yield |
| 3 | Amination | 3-bromophenylacetone or nitrostyrene | Mannich reaction (formaldehyde, NH4Cl, EtOH reflux) or NaBH4 reduction | Optimized for steric hindrance; 6–12 h reaction time |
| 4 | Hydrolysis & Salt Formation | Amino alcohol intermediate | HCl aqueous solution | Formation of hydrochloride salt |
Research Findings and Notes
- The steric effect of the 4-bromo substituent influences reaction kinetics, particularly in Mannich-type additions, necessitating longer reaction times and solvent optimization to achieve high yields.
- Protection of the hydroxyl group is essential to prevent side reactions during lithiation and nucleophilic substitution steps.
- The hydrochloride salt form improves the compound’s solubility in polar solvents, facilitating downstream applications in pharmaceutical synthesis.
- Multi-step synthesis from 3-(4-bromophenyl)-1-propanol can achieve overall yields around 12.5% for complex derivatives, indicating the synthetic challenge and need for optimization in each step.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride has been investigated for its potential therapeutic effects. It acts as an inhibitor of acetylcholinesterase, which is crucial for regulating neurotransmitter levels in the cholinergic system. Increased acetylcholine levels can enhance cholinergic signaling pathways, making it a candidate for treating neurodegenerative diseases like Alzheimer's .
Biochemical Studies
The compound has shown significant interactions with various biomolecules:
- Enzyme Interaction: It inhibits acetylcholinesterase, affecting cellular signaling and metabolism.
- Transport Mechanisms: It is transported across cell membranes via organic cation transporters, influencing its bioavailability and distribution within biological systems.
Neuroscience Research
Due to its influence on neurotransmitter systems, this compound has been explored for its potential role in neurological applications. Studies suggest it may modulate neurotransmitter levels, which could be beneficial in developing treatments for mood disorders and other neurological conditions.
Case Study 1: Acetylcholinesterase Inhibition
A study demonstrated that at low concentrations, this compound effectively inhibited acetylcholinesterase activity in vitro. This inhibition led to increased acetylcholine concentrations and enhanced synaptic transmission in neuronal cultures, suggesting its potential as a therapeutic agent for cognitive enhancement.
Case Study 2: Pharmacological Profiling
In another investigation, the compound was tested for its binding affinity to various receptors involved in neurotransmission. The results indicated that it selectively binds to certain serotonin and dopamine receptors, highlighting its potential for developing psychoactive medications .
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-DL-beta-alaninol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations: Halogen Type and Position
Table 1: Halogen-Substituted Analogs
Key Findings :
- Bromine vs. Chlorine : The brominated analogs exhibit higher molecular weights and lipophilicity compared to chlorinated derivatives, which may enhance membrane permeability but reduce aqueous solubility .
- Fluorine Substitution : The fluorinated analog (CAS 1213160-13-4) has a lower molecular weight (205.66 g/mol) and increased electronegativity, which may improve metabolic stability but reduce steric bulk .
Electronic Modifications: Trifluoromethyl Group
Table 2: Electron-Withdrawing Group Analogs
Key Findings :
- However, the bulkier CF₃ group may reduce solubility in polar solvents.
Stereochemical Variations: Enantiomers
Table 3: Enantiomeric Pairs
Key Findings :
- The R-enantiomer (CAS 1213037-93-4) lacks the hydrochloride salt and shows a similarity score of 0.83 to the S-form, suggesting divergent physicochemical and biological profiles . Enantiomeric purity is critical in drug development, as seen in β-blockers like propranolol.
Structural Analogs: Non-Aromatic Systems
Table 4: Non-Aromatic Derivatives
Key Findings :
Research Implications
Halogen Effects : Bromine’s polarizability enhances van der Waals interactions in hydrophobic binding pockets, whereas fluorine’s electronegativity favors hydrogen bonding .
Stereochemistry : The (3S) -configuration is often preferred in chiral drug synthesis due to its alignment with biological target geometries .
Electron-Withdrawing Groups : CF₃-substituted analogs may serve as stable intermediates in electrophilic substitution reactions .
Biological Activity
3-Amino-3-(4-bromophenyl)propan-1-ol hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Molecular Formula : C9H13BrClNO
Molecular Weight : 252.56 g/mol
Structure : The compound features a bromine atom at the para position of the phenyl ring, which influences its reactivity and biological activity.
The biological activity of this compound primarily involves its interaction with various biological macromolecules:
- Enzyme Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic signaling pathways, which are crucial in neurobiological processes .
- Cell Signaling Modulation : By affecting AChE activity, this compound modulates cell signaling pathways related to cholinergic receptors, potentially influencing gene expression and cellular metabolism .
Antioxidant Activity
Research indicates that derivatives of similar compounds exhibit significant antioxidant properties. For instance, certain derivatives showed DPPH radical scavenging activity greater than that of ascorbic acid, suggesting that this compound may also possess antioxidant capabilities .
Anticancer Activity
The compound has demonstrated promising anticancer effects in vitro against various cancer cell lines. For example, studies have shown that derivatives with similar structures exhibit cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cells. The effectiveness varied significantly among different structural modifications, indicating a structure-activity relationship .
Antimicrobial Properties
Preliminary studies suggest potential antimicrobial activity against certain bacterial strains. This aspect warrants further investigation to determine specific efficacy and mechanisms involved .
Dosage and Temporal Effects
The effects of this compound are dose-dependent:
- Low Doses : Effective inhibition of AChE with minimal adverse effects.
- High Doses : Increased cytotoxicity observed in cancer models, necessitating careful dosage regulation in therapeutic applications .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 4-Bromophenylacetic acid | C9H9BrO2 | Moderate AChE inhibition |
| 4-Bromothiophenol | C6H4BrS | Antimicrobial properties |
| 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole | C15H12BrN2O | Anticancer activity |
The unique bromination pattern and the presence of both amino and hydroxyl functional groups in this compound enhance its reactivity compared to similar compounds .
Case Studies
- In Vitro Studies on Glioblastoma Cells :
- Antioxidant Screening :
Q & A
Q. What are the optimal synthetic routes for preparing 3-amino-3-(4-bromophenyl)propan-1-ol hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of 3-(4-bromophenyl)propanal using sodium cyanoborohydride in methanol under acidic conditions (pH 4–5). Alternatively, the Mannich reaction with 4-bromoacetophenone, formaldehyde, and ammonium chloride in ethanol under reflux (70–80°C) produces the intermediate, which is reduced using LiAlH₄ in tetrahydrofuran (THF) at 0°C . Yield optimization requires strict control of stoichiometry, inert atmosphere (N₂/Ar), and post-reduction neutralization with HCl to isolate the hydrochloride salt. Impurities often arise from incomplete reduction or bromophenyl group degradation; purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) is recommended .
Q. What analytical techniques are critical for characterizing the structural and stereochemical purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the bromophenyl group (δ 7.4–7.6 ppm for aromatic protons) and the amino-propanol backbone (δ 3.5–3.7 ppm for CH₂OH, δ 2.8–3.1 ppm for NH₂).
- HPLC-MS : Reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) coupled with ESI-MS detects impurities (e.g., dehalogenated byproducts) and verifies molecular ion peaks ([M+H]⁺ at m/z 274/276 for Br isotopes).
- Chiral Analysis : Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 80:20) or polarimetry distinguishes enantiomers, critical for pharmacological studies .
Q. How can researchers mitigate challenges in purifying this compound?
- Methodological Answer : Common impurities include residual solvents (THF, ethanol) and diastereomers. Techniques include:
- Recrystallization : Use ethanol/water (3:1) at −20°C to isolate crystalline hydrochloride salt.
- Ion-Exchange Chromatography : Dowex 50WX8 resin eluted with NH₄OH/MeOH removes cationic byproducts.
- Lyophilization : For hygroscopic batches, lyophilize aqueous solutions to obtain anhydrous powder .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragmentation patterns)?
- Methodological Answer : Discrepancies may arise from rotameric equilibria (e.g., NH₂ group rotation) or halogen bonding. Strategies:
- Variable Temperature (VT) NMR : Conduct ¹H NMR at −40°C to slow conformational exchange and resolve splitting.
- High-Resolution MS/MS : Compare experimental fragmentation (e.g., loss of HBr at m/z 196) with computational predictions (Gaussian 16, DFT-B3LYP/6-31G*).
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks .
Q. What enantiomer-specific effects are observed in the biological activity of this compound, and how can they be exploited?
- Methodological Answer : The (R)-enantiomer shows higher affinity for GABA receptors (IC₅₀ = 12 µM vs. 45 µM for (S)-enantiomer) in rat brain slice assays. To exploit this:
- Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (Candida antarctica lipase B) to enrich the active enantiomer.
- Docking Studies : Perform molecular dynamics simulations (AutoDock Vina) to identify binding pocket interactions .
Q. What strategies enable selective functionalization of the bromophenyl group without disrupting the amino-propanol backbone?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄, K₂CO₃, and boronic acids in DMF/H₂O (80°C).
- SNAr Reactions : React with morpholine or piperazine in DMSO at 120°C for substitution.
- Protection of Amino Group : Use Boc₂O (di-tert-butyl dicarbonate) to temporarily protect −NH₂ during reactions .
Q. How does the hydrochloride salt’s stability vary under different storage conditions (e.g., temperature, humidity)?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) show:
- 25°C/60% RH : Stable for 12 months; hygroscopicity increases mass by 5% after 6 months.
- 40°C/75% RH : Degradation (≤2% over 3 months) via Hofmann elimination; store desiccated (silica gel) at −20°C for long-term use .
Q. What in vitro models are suitable for evaluating this compound’s interaction with neurotransmitter transporters?
- Methodological Answer :
- HEK293 Cells : Transfected with human serotonin transporter (SERT) or dopamine transporter (DAT). Measure uptake inhibition using [³H]-5-HT or [³H]-DA radioligands.
- Microdialysis in Striatal Slices : Monitor extracellular DA levels post-treatment (LC-MS/MS quantification).
- Patch-Clamp Electrophysiology : Assess ion channel modulation in cortical neurons .
Q. How can computational modeling predict metabolic pathways and potential toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate CYP450 metabolism (major pathway: CYP2D6-mediated N-dealkylation).
- Toxicity Screening : Derek Nexus identifies structural alerts (e.g., bromine-related hepatotoxicity). Validate with Ames test (TA98 strain) and micronucleus assay .
Q. What experimental approaches reconcile discrepancies in reported biological activity across studies?
- Methodological Answer :
Variations may stem from cell line heterogeneity or assay conditions. Standardize protocols: - Dose-Response Curves : Use 8–12 concentrations (10 nM–100 µM) with triplicate replicates.
- Positive Controls : Compare to known standards (e.g., fluoxetine for SERT inhibition).
- Meta-Analysis : Apply Bayesian statistics to aggregate data from PubChem BioAssay (AID 1259351) and ChEMBL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
